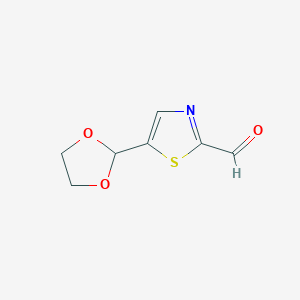

5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c9-4-6-8-3-5(12-6)7-10-1-2-11-7/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBLZNFARFHSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CN=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from various research studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the dioxolanylation of thiazole derivatives. The key steps include:

- Bromination : The starting material, 5-(1,3-dioxolan-2-yl)-1,3-thiazole, is brominated to form a bromo derivative.

- Lithiation : The bromo derivative undergoes lithiation using lithium diisopropylamide (LDA).

- Electrophilic Substitution : The lithiated compound reacts with various electrophiles to yield functionalized thiazole derivatives suitable for biological screening .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from 1,3-thiazoles have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for several derivatives have been reported in various studies:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | 15 | Staphylococcus aureus |

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole derivative A | 20 | E. coli |

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole derivative B | 10 | Pseudomonas aeruginosa |

These findings suggest that the structural modifications in thiazole derivatives can enhance their antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde has been evaluated against several cancer cell lines. A study demonstrated that this compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines with IC50 values as low as 29 µM . The presence of the dioxolane moiety appears to contribute to its lipophilicity and interaction with biological targets.

The proposed mechanism for the biological activity of thiazole derivatives includes:

- Enzyme Inhibition : Thiazoles are known to act as selective enzyme inhibitors. They can interact with active sites of enzymes involved in cancer proliferation and bacterial metabolism.

- Receptor Modulation : Some thiazole derivatives have been identified as agonists or antagonists for various receptors, influencing pathways associated with inflammation and tumor growth .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives in animal models for their anti-inflammatory properties. These compounds were tested in models of dermal inflammation and colitis, demonstrating significant reduction in inflammatory markers compared to control groups .

Scientific Research Applications

Organic Synthesis

5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde serves as a versatile building block in organic synthesis. It can undergo various chemical transformations due to its unique functional groups:

- Reactivity : The aldehyde group allows for nucleophilic additions and condensation reactions.

- Formation of Derivatives : It can be used to synthesize more complex molecules by introducing various substituents through reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Halogenated derivatives | Various substituted thiazole derivatives |

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Antifungal Activity : It has shown moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger. The mechanism may involve interactions with cellular targets leading to inhibition of growth.

| Compound Name | Structure Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|---|

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | Dioxolane + Thiazole | Moderate (625 - 1250) | Moderate against A. niger |

| Novel dioxolane derivatives | Dioxolane | Varies (200 - 1000) | Excellent against C. albicans |

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

- Dyes and Pigments : It can be utilized in the production of dyes due to its chromophoric properties.

- Organic Semiconductors : Its unique structure makes it suitable for developing organic semiconductors and conductive polymers.

Case Studies

Several case studies have illustrated the therapeutic potential and synthetic utility of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde:

Case Study 1: Antibacterial Screening

A study evaluated various dioxolane derivatives for their antibacterial properties. Modifications in the substituents significantly influenced the minimum inhibitory concentration (MIC) values, emphasizing the importance of structural optimization in drug design.

Case Study 2: Antifungal Evaluations

Another investigation focused on antifungal activities where derivatives were tested against multiple fungal strains. The results indicated varying degrees of efficacy, with some compounds achieving notable inhibition zones against pathogenic fungi.

Comparison with Similar Compounds

Structural Isomers: 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

- Key Difference : The dioxolane group is at the 4-position of the thiazole ring instead of the 5-position.

- Physical Properties: Differences in crystal packing due to substituent position may lead to variations in melting/boiling points (exact data unavailable) . Synthesis: Requires regioselective strategies to install the dioxolane group at the 4-position, which may involve different starting materials or catalysts.

Thiophene-Based Analogs: 5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene

- Core Structure : Thiophene (sulfur-containing five-membered ring) vs. thiazole (nitrogen- and sulfur-containing).

- Substituents : A 4-ethoxybenzoyl group replaces the carbaldehyde.

- Impact :

Isoindolinone Derivatives: 5-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)isoindolin-1-one

- Core Structure: Isoindolinone fused with a dioxolane-substituted thiophene.

- Impact: Solubility: The isoindolinone moiety increases polarity, enhancing aqueous solubility compared to the carbaldehyde derivative. Pharmacological Potential: The rigid fused-ring system may improve binding affinity in drug targets .

Thiazolylmethyl Carbamate Analogs

Organometallic Reagents: 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

- Role : Synthetic intermediate for cross-coupling (e.g., Negishi reactions).

- Comparison : The target carbaldehyde could act as an electrophilic partner in such reactions, enabling C–C bond formation .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Stability

Preparation Methods

Synthesis Overview

The preparation of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde generally follows these key stages:

- Protection of the aldehyde group as a 1,3-dioxolane ring.

- Bromination of the thiazole ring at the 2-position.

- Metalation (lithiation) of the brominated intermediate.

- Electrophilic quenching to introduce the aldehyde functionality.

This approach allows selective functionalization and high yields of the target aldehyde compound.

Detailed Preparation Steps

Formation of the Dioxolane-Protected Thiazole Intermediate

- Starting from commercially available 1,3-thiazole-5-carbaldehyde, the aldehyde group is protected by reaction with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring.

- This step ensures stability of the aldehyde during subsequent transformations.

- The product is 5-(1,3-dioxolan-2-yl)-1,3-thiazole.

Bromination at the 2-Position of the Thiazole Ring

- The protected thiazole is subjected to bromination to introduce a bromine atom at the 2-position, yielding 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole.

- This brominated intermediate serves as a versatile precursor for further metalation and functionalization.

Lithiation and Electrophilic Substitution

- The brominated intermediate undergoes metalation using strong bases such as n-butyllithium or tert-butyllithium at low temperatures (typically -70 to -90 °C).

- The lithiated species is then reacted with various electrophiles to introduce functional groups at the 2-position.

- When N,N-dimethylformamide (DMF) is used as the electrophile, it yields 5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde after workup and purification.

- Alternative electrophiles such as acetaldehyde, iodine, or trimethylsilyl chloride can be used to obtain corresponding derivatives.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Aldehyde protection | Ethylene glycol, acid catalyst | 5-(1,3-dioxolan-2-yl)-1,3-thiazole | High | Protects aldehyde as dioxolane ring |

| Bromination | Bromine or N-bromosuccinimide (NBS) | 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole | High | Selective bromination at 2-position |

| Lithiation | n-Butyllithium or t-BuLi, -70 to -90 °C, inert atmosphere | Lithiated intermediate | - | Low temperature to control regioselectivity |

| Electrophilic quenching (DMF) | DMF added dropwise, warming to +10 °C | 5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | 85 | Purified by silica gel chromatography |

Source: Detailed synthetic procedures and yields reported in recent literature

Mechanistic Insights and Analytical Data

- The bromination step targets the 2-position of the thiazole ring due to its electron-rich nature.

- Lithiation proceeds via halogen-metal exchange, generating a reactive organolithium intermediate.

- Electrophilic substitution with DMF introduces a formyl group, which upon hydrolysis yields the aldehyde.

- The dioxolane ring protects the aldehyde during these transformations and is stable under lithiation conditions.

- The final product exhibits characteristic IR absorption at ~1690 cm^-1 (C=O stretch) and distinct NMR signals confirming the aldehyde and dioxolane moieties.

Additional Functionalization and Derivative Synthesis

- The lithiated intermediate can be quenched with various electrophiles to synthesize a library of 2-substituted thiazole derivatives.

- Subsequent removal of the dioxolane protecting group under acidic conditions regenerates the free aldehyde.

- This strategy facilitates the synthesis of diverse thiazole carbaldehydes for pharmaceutical and material science applications.

Summary Table of Electrophilic Quenching Reactions

| Electrophile | Product | Yield (%) | Notes |

|---|---|---|---|

| Water | 2-unsubstituted thiazole (dehalogenation) | 93 | Hydrolysis product |

| Iodine (I2) | 2-iodo-5-(1,3-dioxolan-2-yl)-1,3-thiazole | High | Halogen exchange |

| Trimethylsilyl chloride (Si(i-Pr)3Cl) | 2-trimethylsilyl-5-(1,3-dioxolan-2-yl)-1,3-thiazole | High | Silyl protection |

| N,N-Dimethylformamide (DMF) | 5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | 85 | Formylation to aldehyde |

| Acetaldehyde | 1-(1,3-thiazol-2-yl)ethanol | Moderate | Alcohol formation |

Source: Experimental data from metalation and electrophilic substitution studies

Research Findings and Improvements

- The described synthetic route improves on previous methods by achieving an overall yield of approximately 87% from commercially available starting materials.

- The use of halogen dance reactions combined with metalation and electrophilic quenching provides efficient access to 2-functionalized thiazoles.

- The dioxolane protecting group is key to stabilizing intermediates and enabling selective transformations.

- The methodology supports the synthesis of pharmacologically relevant thiazole derivatives with potential applications in medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:

The synthesis typically involves two key steps: (1) formation of the thiazole-2-carbaldehyde core and (2) acetalization to introduce the 1,3-dioxolane group.

- Thiazole Formation : The Hantzsch thiazole synthesis is widely used, employing α-haloketones or aldehydes with thioamides. For example, condensation of 2-chloroacetaldehyde with thiourea derivatives under basic conditions can yield the thiazole ring .

- Acetalization : The aldehyde group is protected via reaction with ethylene glycol or glycerol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring. This step requires careful control of water content (e.g., using molecular sieves) to avoid side reactions like etherification, which may occur if hydroxyl groups are present .

- Optimization : Lowering reaction temperature (e.g., 60°C vs. reflux) and using excess diol (2:1 molar ratio) can improve acetal yield. Monitoring via TLC or in situ FTIR helps track reaction progress and minimize byproducts .

Basic: How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde?

Methodological Answer:

- NMR :

- ¹H NMR : The aldehyde proton (δ 9.8–10.2 ppm) is absent in the acetal-protected product, replaced by a dioxolane methine proton (δ 5.2–5.5 ppm). Thiazole protons appear as distinct singlets (e.g., H-4 at δ 7.5–8.0 ppm) .

- ¹³C NMR : The aldehyde carbon (δ ~180 ppm) shifts to ~100 ppm for the dioxolane methine carbon. Thiazole carbons are observed at δ 150–160 ppm (C-2) and 120–130 ppm (C-4/C-5) .

- IR : A strong C=O stretch (~1700 cm⁻¹) for the aldehyde is replaced by C-O-C stretches (~1100 cm⁻¹) from the dioxolane .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) confirms bond angles and distances, such as the dioxolane ring (C-O-C ~109°) and thiazole planarity. Lattice parameters (e.g., monoclinic β = 93.15°) validate spatial arrangement .

Basic: What strategies are effective for protecting the aldehyde functional group during the synthesis of derivatives?

Methodological Answer:

- Acetal Protection : React the aldehyde with ethylene glycol or glycerol under acidic conditions to form a stable 1,3-dioxolane ring. This is reversible via hydrolysis with aqueous HCl .

- Silyl Protection : Use tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole to form a silyl ether, which is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF) .

- Schiff Base Formation : Temporarily protect the aldehyde by reacting with amines (e.g., benzylamine) to form an imine, which can be reduced to an amine or hydrolyzed back .

Advanced: How does the 1,3-dioxolane ring influence the reactivity of the thiazole-2-carbaldehyde moiety in different solvents?

Methodological Answer:

- Steric Effects : The dioxolane ring introduces steric hindrance, slowing nucleophilic attacks at the thiazole C-2 position. For example, in polar aprotic solvents (DMF, DMSO), the aldehyde’s electrophilicity is reduced, requiring stronger bases (e.g., LDA) for deprotonation .

- Solubility : The dioxolane enhances solubility in nonpolar solvents (e.g., hexane, toluene) due to its lipophilic nature, as observed in photochromic studies of analogous compounds .

- Stability : In protic solvents (e.g., methanol), the dioxolane may undergo partial hydrolysis, necessitating anhydrous conditions for long-term storage .

Advanced: What computational methods predict the electronic properties and reaction pathways of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the thiazole ring and dioxolane oxygen lone pairs .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water, ethanol) to predict aggregation behavior or diffusion coefficients .

- Reaction Pathway Analysis : Employ transition state theory (e.g., IRC calculations) to identify energetically favorable pathways for acetal hydrolysis or thiazole functionalization .

Advanced: How can researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates methine protons (δ 5.2 ppm) with carbons (δ 100 ppm) to confirm dioxolane connectivity .

- Mass Spectrometry (HRMS) : Detect unexpected fragments (e.g., m/z 181 for a des-acetal byproduct) to identify side reactions .

- X-ray Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, resolving disorder in the dioxolane or thiazole rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.